4-(4-Cbz-Aminopheny)-2-nitrophenol, 95%
Description
4-(4-Cbz-Aminophenyl)-2-nitrophenol is a nitroaromatic compound featuring a carbobenzyloxy (Cbz)-protected amine group at the 4-position of the phenyl ring and a nitro group at the 2-position of the phenolic ring. The Cbz group (C₇H₇O₂) serves as a protective moiety for the amine, enhancing stability during synthetic processes. With 95% purity, this compound is typically used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where controlled deprotection of the Cbz group enables selective functionalization .
Key structural attributes:
- Molecular Formula: C₂₀H₁₇N₃O₅ (calculated based on substituents).
- Functional Groups: Nitro (-NO₂), phenolic hydroxyl (-OH), Cbz-protected amine (-NH-Cbz).
- Applications: Precursor for amine-containing pharmaceuticals, catalyst in reduction reactions, and building block for dyes.
Properties
IUPAC Name |
benzyl N-[4-(4-hydroxy-3-nitrophenyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-19-11-8-16(12-18(19)22(25)26)15-6-9-17(10-7-15)21-20(24)27-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBCDSCSFGOUEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-(4-Cbz-Aminophenyl)-2-nitrophenol with analogous nitroaromatic compounds:
Reactivity and Catalytic Behavior
- Reduction of Nitro Groups: The nitro group in 4-(4-Cbz-Aminophenyl)-2-nitrophenol is reducible to an amine under catalytic conditions (e.g., using AgNi@ZnO nanocomposites), similar to 2-nitrophenol . However, the presence of the Cbz group necessitates a two-step process: nitro reduction followed by Cbz deprotection. Example: 2-Nitrophenol reduces to 2-aminophenol in 60 seconds (UV-vis absorption shift from 415 nm to 290 nm) .
- Acid-Base Properties: Unlike unprotected aminophenols (e.g., 4-Amino-3-nitrophenol), the Cbz group in 4-(4-Cbz-Aminophenyl)-2-nitrophenol suppresses protonation/deprotonation at the amine site, altering solubility in aqueous media .
Analytical Differentiation
- UV-vis Spectroscopy: The absorption maxima of nitrophenols depend on substituent positions. For example: 2-Nitrophenol: λmax = 415 nm . 4-Nitrophenol: λmax = 400 nm . 4-(4-Cbz-Aminophenyl)-2-nitrophenol: Expected λmax ~350–370 nm (Cbz group red-shifts absorption).
- Chromatographic Separation: Overlapping signals of nitrophenol isomers (e.g., 2- vs. 4-nitrophenol) require advanced techniques like partial least squares (PLS) for quantification .
Key Research Findings
Catalytic Efficiency: 2-Nitrophenol reduction achieves 100% conversion in 60 seconds, while bulkier analogs (e.g., Cbz-protected compounds) require longer reaction times due to steric hindrance .
Solubility Trends: Hydrophobicity increases with protective groups: 4-(4-Cbz-Aminophenyl)-2-nitrophenol > 4-Amino-3-nitrophenol > 2-nitrophenol .
Synthetic Flexibility: The Cbz group allows orthogonal deprotection strategies, making 4-(4-Cbz-Aminophenyl)-2-nitrophenol more versatile than methyl ethers (e.g., 4-Nitroanisole) .
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